molecular formula C8H11NO3S B562605 2-Ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one CAS No. 107938-82-9

2-Ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one

Cat. No.: B562605
CAS No.: 107938-82-9
M. Wt: 201.24
InChI Key: KGQDFSUONCTTEW-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired thiazinone compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazinone ring.

Scientific Research Applications

2-Ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazinone ring can form coordination complexes with metal ions, which can influence biological pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to similar triazine compounds

Properties

CAS No.

107938-82-9

Molecular Formula

C8H11NO3S

Molecular Weight

201.24

IUPAC Name

2-ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one

InChI

InChI=1S/C8H11NO3S/c1-4-12-8-9-5(2)6(11-3)7(10)13-8/h4H2,1-3H3

InChI Key

KGQDFSUONCTTEW-UHFFFAOYSA-N

SMILES

CCOC1=NC(=C(C(=O)S1)OC)C

Synonyms

6H-1,3-Thiazin-6-one,2-ethoxy-5-methoxy-4-methyl-(9CI)

Origin of Product

United States

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